![molecular formula C9H9F3 B1453462 1-(1,1-Difluoropropyl)-2-fluorobenzene CAS No. 1138445-47-2](/img/structure/B1453462.png)
1-(1,1-Difluoropropyl)-2-fluorobenzene
Overview
Description
1-(1,1-Difluoropropyl)-2-fluorobenzene is an organic compound that is used in a variety of scientific research applications. It is a key intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to industrial chemicals, and is also found in many consumer products. It is a colorless liquid with a faint odor and has a boiling point of approximately 77°C. It is soluble in most organic solvents and is relatively stable under normal conditions.
Scientific Research Applications
Pharmacology
Antibacterial Agents Synthesis: This compound has been explored for its potential in creating new antibacterial agents. Derivatives of 1-(1,1-Difluoropropyl)-2-fluorobenzene have shown promise as inhibitors of bacterial enzymes involved in essential biosynthesis pathways .
Material Science
Advanced Polymer Development: In material science, this chemical serves as a monomer for developing advanced polymers. Its unique structure could impart properties like thermal stability and resistance to degradation, which are valuable in high-performance materials .
Chemical Synthesis
Organic Synthesis Intermediate: As an intermediate in organic synthesis, 1-(1,1-Difluoropropyl)-2-fluorobenzene is used to introduce fluorinated alkyl groups into larger molecules, which can significantly alter their chemical and physical properties .
Analytical Chemistry
Chromatography Standards: In analytical chemistry, it can be used as a standard or reference compound in chromatography to help identify and quantify similar compounds within a mixture .
Environmental Science
Atmospheric Tracer Studies: The compound’s volatility makes it suitable for atmospheric tracer studies to model air movement and predict the spread of pollutants or other gases .
Biochemistry Research
Proteomics Research: In biochemistry, specifically proteomics, this compound could be used to modify proteins or peptides, thereby helping in the study of protein functions and interactions .
properties
IUPAC Name |
1-(1,1-difluoropropyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFQXDJYBCAPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-2-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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